



Application Note & Protocol: Caco-2 Cell Permeability Assay for Glyco-obeticholic Acid

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Compound of Interest						
Compound Name:	Glyco-obeticholic acid					
Cat. No.:	B607667	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2][3][4] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[5][6] This model is instrumental in evaluating the intestinal permeability of compounds and investigating the mechanisms of their transport, including passive diffusion and active transport processes.[1][2] [5] **Glyco-obeticholic acid** is a glycine conjugate of obeticholic acid, a potent farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis.[7][8][9] Understanding its intestinal permeability is crucial for characterizing its oral bioavailability and potential drug-drug interactions. This document provides a detailed protocol for assessing the permeability of **Glyco-obeticholic acid** using the Caco-2 cell model.

Mechanism of Action of Obeticholic Acid

Obeticholic acid is a synthetic analog of the primary bile acid chenodeoxycholic acid. It is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[8][10][11] Activation of FXR by obeticholic acid plays a crucial role in regulating bile acid synthesis and transport.[11] In hepatocytes, FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[8]



[11] It also stimulates the expression of the bile salt export pump (BSEP), which facilitates the excretion of bile acids from hepatocytes into the bile.[8][11] In the intestine, FXR activation by bile acids leads to the release of fibroblast growth factor 19 (FGF-19), which signals to the liver to suppress bile acid synthesis.[8] Obeticholic acid is metabolized in the liver through conjugation with glycine or taurine to form **Glyco-obeticholic acid** and Tauro-obeticholic acid, respectively.[7][8] These conjugates are secreted into the bile and undergo enterohepatic circulation, being reabsorbed in the small intestine.[7]

Experimental Protocols Caco-2 Cell Culture

- Cell Line: Caco-2 cells (ATCC® HTB-37™).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
- Subculture: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.

Caco-2 Monolayer Formation for Permeability Assay

- Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 24-well format with 0.4 μ m pore size) at a density of approximately 6 x 10^4 cells/cm².
- Differentiation: The cells are cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions.[6] The culture medium is replaced every 2-3 days.
- Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is a critical parameter and is assessed by measuring the Transepithelial Electrical Resistance (TEER).
 [2] TEER values are measured using a voltmeter. Monolayers with TEER values ≥ 200 Ω·cm² are typically considered suitable for permeability experiments.[12] The permeability of a fluorescent marker with low permeability, such as Lucifer yellow, can also be assessed to confirm monolayer integrity.



Bidirectional Permeability Assay

This assay measures the transport of **Glyco-obeticholic acid** in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[6] The ratio of the apparent permeability coefficients (Papp) in each direction provides an efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][6]

- Preparation of Transport Buffer: A common transport buffer is Hanks' Balanced Salt Solution
 (HBSS) buffered with HEPES at pH 7.4. For lipophilic compounds like bile acids,
 modifications to the buffer may be necessary to improve solubility and reduce non-specific
 binding.[13] The use of Fasted State Simulated Intestinal Fluid (FaSSIF) in the apical
 compartment and HBSS with 1% Bovine Serum Albumin (BSA) in the basolateral
 compartment can be considered.[13]
- Dosing Solution Preparation: A stock solution of Glyco-obeticholic acid is prepared in a suitable solvent (e.g., DMSO) and then diluted in the transport buffer to the final desired concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting cell viability.
- Permeability Experiment:
 - The culture medium is removed from the apical and basolateral compartments of the Transwell® inserts.
 - The cell monolayers are washed and pre-incubated with pre-warmed transport buffer at 37°C for 30 minutes.
 - For A-B permeability: The transport buffer in the apical (donor) compartment is replaced
 with the dosing solution containing Glyco-obeticholic acid. The basolateral (receiver)
 compartment is filled with fresh transport buffer.
 - For B-A permeability: The transport buffer in the basolateral (donor) compartment is replaced with the dosing solution. The apical (receiver) compartment is filled with fresh transport buffer.
 - The plates are incubated at 37°C on an orbital shaker.



- Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
- Samples are also taken from the donor compartment at the beginning and end of the experiment to determine the initial and final concentrations.
- Sample Analysis: The concentration of Glyco-obeticholic acid in the collected samples is
 quantified using a validated analytical method, typically Liquid Chromatography-Mass
 Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[1][2]

Data Analysis

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

- dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
- A is the surface area of the permeable membrane (cm²).
- C0 is the initial concentration of the drug in the donor compartment (μmol/cm³).

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]

Data Presentation

The quantitative data from the Caco-2 permeability assay for **Glyco-obeticholic acid** should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Caco-2 Permeability and Efflux Ratio of Glyco-obeticholic Acid



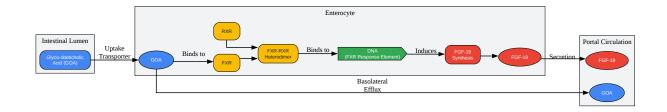
Compound	Concentration (µM)	Direction	Papp (x 10 ⁻⁶ cm/s)	Efflux Ratio
Glyco-obeticholic acid	10	A-B	Value	Value
B-A	Value			
Control Compound 1 (High Permeability)	10	А-В	Value	Value
B-A	Value			
Control Compound 2 (Low Permeability)	10	А-В	Value	Value
B-A	Value			
Control Compound 3 (P- gp Substrate)	10	A-B	Value	Value
В-А	Value			

Table 2: Effect of Efflux Pump Inhibitors on Glyco-obeticholic Acid Permeability



Compound	Condition	Direction	Papp (x 10 ⁻⁶ cm/s)	Fold Change in Papp (A-B)
Glyco-obeticholic acid	Control	A-B	Value	-
B-A	Value			
+ Verapamil (P- gp inhibitor)	A-B	Value	Value	
B-A	Value			
+ Fumitremorgin C (BCRP inhibitor)	А-В	Value	Value	
B-A	Value			_

Visualizations Signaling Pathway

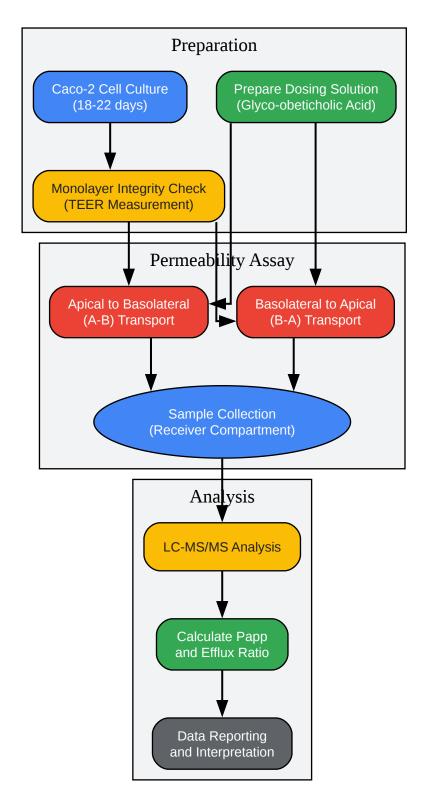


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Caption: Intestinal absorption and signaling of Glyco-obeticholic acid.



Experimental Workflow



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Caption: Caco-2 permeability assay workflow.

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